Cas no 108129-55-1 (Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)-)

Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)-, is a nitro-substituted aromatic ketone with a molecular formula of C8H8N2O4. This compound features a hydroxyl group and an amino group on the benzene ring, alongside a nitro substituent, contributing to its reactivity in organic synthesis. Its structural properties make it a valuable intermediate in the preparation of dyes, pharmaceuticals, and fine chemicals. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups enhances its utility in electrophilic and nucleophilic reactions. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture. Its purity and stability are critical for consistent performance in synthetic applications.
Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)- structure
108129-55-1 structure
Product name:Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)-
CAS No:108129-55-1
MF:C8H8N2O4
Molecular Weight:196.160121917725
CID:2870260

Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)- 化学的及び物理的性質

名前と識別子

    • Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)-
    • インチ: 1S/C8H8N2O4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,9H2,1H3
    • InChIKey: KJLIEWFKPNDPAH-UHFFFAOYSA-N
    • SMILES: OC1C(=CC(=CC=1C(C)=O)N)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 250
  • XLogP3: 1
  • トポロジー分子極性表面積: 109

Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1603665-250mg
1-(5-Amino-2-hydroxy-3-nitrophenyl)ethanone
108129-55-1 98%
250mg
¥34801.00 2024-08-09

Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)- 関連文献

Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)-に関する追加情報

Introduction to Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)- and Its Significance in Modern Chemical Research

Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)-, is a compound with the CAS number 108129-55-1, which has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in the development of novel therapeutic agents and the exploration of biochemical pathways.

The molecular structure of Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)- encompasses a variety of functional groups that contribute to its versatility and reactivity. The presence of an amine group at the 5-position, a hydroxyl group at the 2-position, and a nitro group at the 3-position on the phenyl ring creates a rich landscape for chemical interactions. These functional groups not only facilitate various synthetic transformations but also enable the compound to interact with biological targets in sophisticated ways.

In recent years, there has been a surge in research focused on understanding the pharmacological properties of this compound. Studies have demonstrated that Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)- exhibits promising activities in several biological assays. Its ability to modulate enzyme activity and interact with specific protein targets has made it a valuable scaffold for drug discovery efforts. For instance, preliminary studies suggest that this compound may have potential applications in the treatment of inflammatory diseases by inhibiting key pro-inflammatory enzymes.

The nitro group in the structure of Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)- is particularly noteworthy, as it can be reduced to an amine under appropriate conditions. This transformation can alter the electronic properties of the molecule and may lead to different biological outcomes. Such redox-active compounds are increasingly recognized for their therapeutic potential, as they can engage with biological systems in a dynamic manner.

Moreover, the hydroxyl group at the 2-position provides a site for further functionalization, allowing chemists to tailor the properties of the molecule for specific applications. This flexibility has been exploited in the synthesis of derivatives that exhibit enhanced binding affinity or improved pharmacokinetic profiles. The ability to modify this compound in multiple ways underscores its importance as a building block in medicinal chemistry.

Recent advances in computational chemistry have also contributed to our understanding of how Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)- interacts with biological targets. Molecular docking studies have revealed that this compound can bind to various proteins with high specificity, suggesting multiple potential therapeutic avenues. These computational insights have guided experimental efforts and have helped to prioritize which derivatives are most likely to yield successful drug candidates.

In addition to its pharmacological applications, this compound has shown promise in material science research. Its unique electronic and structural properties make it a candidate for use in organic electronics and sensors. The ability to fine-tune its characteristics through chemical modification allows researchers to explore new possibilities in these fields.

The synthesis of Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)- is another area where significant progress has been made. Modern synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for research purposes. These advancements have not only facilitated basic research but also have opened up new opportunities for industrial applications.

The future direction of research on this compound is likely to focus on expanding its therapeutic applications and exploring its potential in interdisciplinary fields. As our understanding of biological systems continues to grow, new targets and mechanisms are likely to be discovered that could benefit from the unique properties of Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)-.

In conclusion, Ethanone, 1-(5-amino-2-hydroxy-3-nitrophenyl)-, with CAS number 108129-55-1, is a multifaceted compound with significant implications for both chemical biology and pharmaceutical research. Its structural features, combined with its versatile reactivity and potential biological activities, make it a valuable asset in the quest for new therapeutic agents and materials. As research continues to uncover new aspects of this compound's properties and applications, its importance is sure to grow.

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